molecular formula C18H30N2O9 B8106493 Boc-NH-PEG3-NHS ester

Boc-NH-PEG3-NHS ester

Cat. No.: B8106493
M. Wt: 418.4 g/mol
InChI Key: DCSQNPDDWGCFIB-UHFFFAOYSA-N
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Description

Boc-NH-PEG3-NHS ester: is a chemical compound that belongs to the polyethylene glycol (PEG) class. It is commonly used as a linker in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This compound features a PEG chain, an N-hydroxysuccinimide (NHS) ester functional group, and a tert-butoxycarbonyl (Boc) protected amine.

Synthetic Routes and Reaction Conditions:

  • PEGylation Reaction: The synthesis of this compound typically involves the PEGylation of an NHS ester with a PEG chain of three ethylene glycol units.

  • Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during the synthesis process.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Large-scale reactors and automated systems are often employed to maintain efficiency and reproducibility.

Types of Reactions:

  • Amide Bond Formation: this compound reacts with primary amines to form stable amide bonds.

  • Deprotection: The Boc group can be removed under acidic conditions to expose the free amine.

Common Reagents and Conditions:

  • Amide Bond Formation: NHS ester reacts with primary amines in neutral or weakly alkaline buffers.

  • Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed:

  • Amide-linked Products: The reaction with primary amines forms amide-linked products, which are stable and biologically active.

  • Deprotected Amine: Removal of the Boc group results in the free amine, which can be further modified or used in subsequent reactions.

Scientific Research Applications

Chemistry: Boc-NH-PEG3-NHS ester is widely used in the synthesis of PROTACs, which are employed to target and degrade specific proteins for therapeutic purposes. Biology: It is used to modify proteins, peptides, and other biomolecules, enhancing their stability and solubility. Medicine: PROTACs developed using this compound are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders. Industry: The compound is utilized in the pharmaceutical and biotechnology industries for drug development and bioconjugation applications.

Molecular Targets and Pathways:

  • PROTAC Mechanism: this compound facilitates the formation of PROTACs, which recruit specific target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.

  • Pathways: The compound is involved in the ubiquitin-proteasome pathway, a critical cellular mechanism for protein degradation.

Comparison with Similar Compounds

  • NHS-PEG-NHS Ester: Similar to Boc-NH-PEG3-NHS ester but lacks the Boc-protected amine.

  • Fmoc-NH-PEG-NHS Ester: Similar structure but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Uniqueness:

  • Boc Protection: The presence of the Boc group provides an additional level of protection, making this compound more versatile in synthetic applications.

  • Application in PROTACs: Its use in PROTAC development is a unique feature that distinguishes it from other PEG-based linkers.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSQNPDDWGCFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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